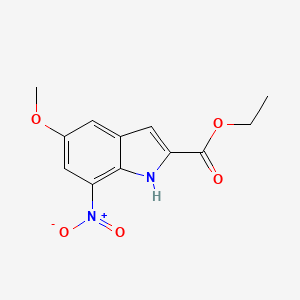

ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a methoxy group at the 5-position, a nitro group at the 7-position, and an ethyl ester at the 2-position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-methoxyindole followed by esterification. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 5-methoxy-7-amino-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Hydrolysis: 5-methoxy-7-nitro-1H-indole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has been identified as a promising lead compound in the development of new therapeutic agents. Its structural characteristics, particularly the methoxy and nitro groups, enhance its biological activity.

Melatonin Receptor Modulation

Research indicates that this compound may act as a ligand for melatonin receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and sleep patterns. Preliminary studies suggest that it could influence these receptors, potentially leading to new treatments for sleep disorders and related conditions.

Anti-inflammatory and Antioxidant Properties

Compounds with similar structural features have exhibited anti-inflammatory and antioxidant activities. This compound may share these beneficial effects, making it a candidate for further investigation in the treatment of inflammatory diseases.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, which are crucial for its production in laboratory settings.

Fischer Indole Synthesis

One notable method involves the Fischer indole synthesis, which has been adapted to incorporate the methoxy and nitro substituents effectively. This reaction typically involves the condensation of phenylhydrazones with ethyl pyruvate under acidic conditions, yielding the desired indole derivatives .

Reaction Conditions and Yields

The reaction conditions significantly affect the yield of this compound. For instance, using polyphosphoric acid as a catalyst in a benzene solvent has been shown to enhance yields compared to traditional methods .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Clinical Trials

Further studies are needed to evaluate its efficacy and safety in clinical settings, particularly concerning its role as a melatonin receptor modulator.

Structural Modifications

Investigating structural modifications could enhance its pharmacological properties, potentially leading to more effective therapeutic agents.

Broader Biological Applications

Exploring other biological activities beyond melatonin receptor interaction may uncover additional therapeutic uses for this compound.

Wirkmechanismus

The mechanism of action of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

Ethyl 5-methoxy-1H-indole-2-carboxylate: Lacks the nitro group, which may reduce its potential for bioreduction and cytotoxicity.

Ethyl 7-nitro-1H-indole-2-carboxylate: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Biologische Aktivität

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a nitro group at the 7-position and a methoxy group at the 5-position of the indole ring. This structural configuration contributes to its unique chemical properties, influencing its biological activity. The molecular formula is with a molecular weight of approximately 248.24 g/mol.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, resulting in cytotoxic effects.

- Receptor Interaction : The indole structure allows for binding to specific receptors or enzymes, modulating their activity and leading to various biological effects such as anti-inflammatory and antioxidant actions.

- Melatonin Receptor Modulation : Preliminary studies suggest that compounds with similar structures may act as melatoninergic ligands, influencing melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and neurophysiological processes .

Anticancer Properties

This compound has demonstrated potential anticancer activity through various studies:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of indole compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives have IC50 values as low as 6.10 μM against MCF-7 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 | 6.10 |

| Derivative B | A549 | 6.49 |

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties similar to other methoxy-substituted indoles. These compounds have been noted for their ability to reduce inflammation markers in various models.

Case Studies

- Study on Melatonin Receptors : A study investigating the binding affinity of this compound to melatonin receptors showed promising results, suggesting its potential role in sleep regulation and neuroprotection.

- Cytotoxicity Evaluation : A comparative analysis of various indole derivatives found that those possessing the nitro group exhibited enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .

Eigenschaften

IUPAC Name |

ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(18-2)6-10(14(16)17)11(7)13-9/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAYAYMIZRZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660414 | |

| Record name | Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-44-3 | |

| Record name | Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.